molecular formula C23H25N3O4 B2515627 2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide CAS No. 894002-07-4

2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide

Cat. No. B2515627
CAS RN: 894002-07-4
M. Wt: 407.47
InChI Key: IPCITTDNVAJQPK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties of this compound are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on indolyl-oxoacetamides, including compounds structurally related to "2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide," has demonstrated their potential as potent ligands for cannabinoid receptors. For instance, a study by Moldovan et al. (2017) involved the synthesis of a series of indol-3-yl-oxoacetamides, indicating the fluorinated derivatives' significant potency and selectivity as CB2 ligands Moldovan, R.-P., Deuther-Conrad, W., Horti, A., & Brust, P. (2017). Molecules. This research underscores the compound's relevance in probing cannabinoid receptor interactions, which could inform therapeutic strategies targeting the endocannabinoid system.

Antimicrobial Applications

A study by Almutairi et al. (2018) explored the antimicrobial properties of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, demonstrating their effectiveness against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. This work highlights the potential of indolyl-oxoacetamide derivatives as antimicrobial agents Almutairi, M. S., Zakaria, A. S., Al-Wabli, R. I., Joe, I., Abdelhameed, A. S., & Attia, M. (2018). Molecules.

Molecular Docking and Synthetic Applications

Further research into the synthesis and spectroscopic identification of indolyl-oxoacetamide derivatives, as reported by various studies, has contributed significantly to the understanding of their structural properties and potential biological activities. These studies often include molecular docking to predict the interaction of these compounds with biological targets, suggesting their utility in the design of new therapeutic agents.

Pancreatic Lipase Inhibition

Sridhar et al. (2020) synthesized a series of indolyl oxoacetamide analogs and evaluated their pancreatic lipase inhibitory activity. Compound 8d, in particular, showed potent inhibition, suggesting the potential of these compounds in managing conditions related to lipid metabolism Sridhar, S., Palawat, S., & Paul, A. (2020). Archiv der Pharmazie.

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c27-21(25-11-5-1-2-6-12-25)16-26-15-19(18-9-3-4-10-20(18)26)22(28)23(29)24-14-17-8-7-13-30-17/h3-4,7-10,13,15H,1-2,5-6,11-12,14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCITTDNVAJQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330714
Record name 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

894002-07-4
Record name 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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